Succinimide, 3-chloro-N-(p-methoxyphenyl)-

Description

BenchChem offers high-quality Succinimide, 3-chloro-N-(p-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Succinimide, 3-chloro-N-(p-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

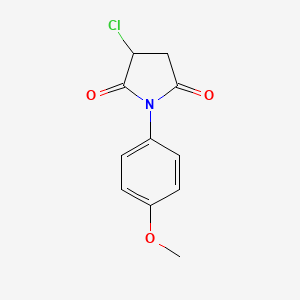

Structure

3D Structure

Properties

CAS No. |

36342-13-9 |

|---|---|

Molecular Formula |

C11H10ClNO3 |

Molecular Weight |

239.65 g/mol |

IUPAC Name |

3-chloro-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C11H10ClNO3/c1-16-8-4-2-7(3-5-8)13-10(14)6-9(12)11(13)15/h2-5,9H,6H2,1H3 |

InChI Key |

UKFITXSLZKBHSN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Spectroscopic Profiling and Characterization of 3-Chloro-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Executive Summary & Structural Framework

The compound 3-chloro-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (also known as 3-chloro-N-(p-methoxyphenyl)succinimide, PubChem CID 99724) represents a highly specialized halogenated N-aryl imide pharmacophore[1]. Compounds in this class are frequently investigated in early-stage drug discovery for their potential as anticonvulsants, antimicrobial agents, and selective enzyme inhibitors[2].

Because novel or highly specific library compounds often lack extensive empirical literature[1], analytical scientists must rely on a robust, first-principles approach to structural validation. This whitepaper establishes a definitive, self-validating analytical framework for synthesizing and spectroscopically characterizing this compound. By triangulating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) data, we create an unambiguous profile that links molecular structure to observable physical phenomena.

Synthesis & Sample Preparation Protocol

To ensure high-fidelity spectroscopic data, the analyte must be synthesized and purified to >98% homogeneity. The following step-by-step methodology outlines a self-validating cyclodehydration workflow.

Step-by-Step Methodology

-

Amidation (Intermediate Formation):

-

Dissolve 1.0 equivalent of 4-methoxyaniline (p-anisidine) in anhydrous toluene.

-

Dropwise, add 1.05 equivalents of 2-chlorosuccinic anhydride under continuous stirring at 0°C.

-

Allow the reaction to warm to room temperature (20°C) for 2 hours to form the intermediate polyamic acid. Causality: The nucleophilic amine attacks the less hindered carbonyl of the anhydride, opening the ring.

-

-

Cyclodehydration (Ring Closure):

-

Add 1.5 equivalents of acetic anhydride and a catalytic amount of anhydrous sodium acetate to the reaction mixture.

-

Reflux the mixture at 120°C for 4 hours. Causality: The dehydrating agent forces the intramolecular nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid, reforming the 5-membered succinimide core.

-

-

Isolation & Quenching:

-

Cool the mixture to room temperature and quench with ice-cold distilled water.

-

Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with saturated NaHCO₃, followed by brine.

-

-

Purification (Self-Validating Step):

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Recrystallize the crude solid from an ethanol/water (80:20) gradient. Validation: The formation of distinct, sharp-melting crystals confirms the removal of unreacted p-anisidine and open-ring intermediates.

-

Figure 1: Multi-modal analytical workflow for the structural validation of CID 99724.

Spectroscopic Profiling & Causality

Nuclear Magnetic Resonance (NMR)

The NMR profile of 3-chloro-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is defined by two distinct regions: the p-methoxyphenyl system and the structurally complex succinimide core.

Mechanistic Insight (The ABX Spin System):

The succinimide ring contains a chiral center at C3 (bearing the chlorine atom) and a methylene group at C4. Because C3 is chiral, the two protons on C4 are diastereotopic—they exist in different magnetic environments and will couple with each other (geminal coupling,

Table 1: Predicted ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

| Functional Group | ¹H Chemical Shift (ppm) | Multiplicity & Coupling ( | ¹³C Chemical Shift (ppm) | Causality / Structural Rationale |

| Methoxy (-OCH₃) | 3.82 | Singlet (3H) | 55.6 | Deshielded by the electronegative oxygen atom. |

| Ar-H (meta to N) | 6.98 | Doublet (2H), | 114.8 | Shielded by the electron-donating resonance of the -OCH₃ group. |

| Ar-H (ortho to N) | 7.22 | Doublet (2H), | 128.2 | Deshielded by the anisotropic effect of the imide carbonyls. |

| Ring C4-H_a | 3.05 | dd (1H), | 39.5 | Diastereotopic proton A; strong geminal coupling with H_b. |

| Ring C4-H_b | 3.35 | dd (1H), | 39.5 | Diastereotopic proton B; different dihedral angle to C3-H dictates larger vicinal |

| Ring C3-H (CH-Cl) | 4.65 | dd (1H), | 51.2 | Strongly deshielded by the inductive effect of the covalently bound Chlorine. |

| Imide Carbonyls | N/A | N/A | 172.4, 173.8 | Two distinct C=O signals due to the asymmetry introduced by the C3-chlorine. |

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy provides a self-validating check for the successful cyclization of the imide ring. Imides are characterized by mechanical coupling between the two carbonyl groups, resulting in two distinct stretching vibrations (symmetric and asymmetric).

Table 2: Key FT-IR Vibrational Modes (ATR Method)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Significance |

| 1780 | Weak (w) | Imide C=O (Symmetric) | In-phase stretching of the two carbonyls; definitive proof of a closed imide ring. |

| 1715 | Strong (s) | Imide C=O (Asymmetric) | Out-of-phase stretching; typically the most intense peak in the spectrum. |

| 1510 | Strong (s) | Aromatic C=C | Confirms the presence of the p-substituted benzene ring. |

| 1250, 1030 | Medium (m) | C-O-C stretch | Validates the intact methoxy ether linkage. |

| 740 | Medium (m) | C-Cl stretch | Confirms successful incorporation of the halogen. |

Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) in positive mode is ideal for this molecule. The presence of chlorine provides a built-in validation mechanism due to its natural isotopic distribution: ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

When analyzing the parent ion, the mass spectrum will exhibit a characteristic 3:1 ratio between the

-

Exact Monoisotopic Mass: 239.0349 Da[1]

- (³⁵Cl): m/z 240.04 (100% relative abundance)

- (³⁷Cl): m/z 242.04 (~33% relative abundance)

Fragmentation Pathway (MS/MS): Upon collisional-induced dissociation (CID), the molecule undergoes predictable fragmentation. The weakest bonds are targeted first:

-

Neutral Loss: Expulsion of HCl (-36 Da) to yield a conjugated maleimide derivative at m/z 204.07.

-

Ring Cleavage: Retro-cyclization of the imide ring leads to the expulsion of the succinimide fragment, leaving the stable p-anisidine cation at m/z 124.08.

Figure 2: Proposed ESI-MS/MS collisional-induced dissociation (CID) fragmentation pathway.

Conclusion

The characterization of 3-chloro-1-(4-methoxyphenyl)pyrrolidine-2,5-dione requires a rigorous understanding of molecular symmetry, spin-spin coupling environments, and isotopic distributions. By utilizing the ABX spin system in ¹H NMR to confirm the chiral chlorinated center, the dual carbonyl stretches in FT-IR to validate the imide ring, and the 3:1 ³⁵Cl/³⁷Cl isotopic ratio in MS to prove halogenation, analytical scientists can establish a completely self-validating data package for this pharmacophore, even in the absence of legacy literature data.

References

- PubChemLite - Succinimide, 3-chloro-n-(p-methoxyphenyl)- (C11H10ClNO3). Université du Luxembourg / PubChem.

- N-(p-Chlorophenyl)succinimide | C10H8ClNO2 | CID 81369. National Center for Biotechnology Information (NIH).

Sources

"Succinimide, 3-chloro-N-(p-methoxyphenyl)-" potential biological activity

An In-Depth Technical Guide to the Potential Biological Activity of 3-Chloro-N-(p-methoxyphenyl)succinimide

Abstract

The succinimide scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides a comprehensive exploration of the potential biological activities of a specific, lesser-studied derivative, 3-chloro-N-(p-methoxyphenyl)succinimide. While direct experimental data for this compound is not publicly available, this document synthesizes the extensive body of research on structurally related N-substituted succinimides to postulate and provide a framework for investigating its potential as an anticonvulsant, antimicrobial, anticancer, and anti-inflammatory agent. Detailed experimental protocols, mechanistic insights, and data interpretation strategies are presented to empower researchers in drug discovery and development to unlock the therapeutic potential of this and similar molecules.

Introduction: The Succinimide Core and its Therapeutic Promise

Succinimides, or pyrrolidine-2,5-diones, are a class of five-membered heterocyclic compounds that have garnered significant attention in pharmacology.[1] Their rigid, yet synthetically tractable, structure makes them ideal scaffolds for the development of novel therapeutic agents. The biological activities of succinimide derivatives are vast and varied, including well-established anticonvulsant properties, as exemplified by the commercial drugs ethosuximide, phensuximide, and methsuximide.[2][3] Beyond the central nervous system, research has revealed the potential of these compounds as antimicrobial, anticancer, and anti-inflammatory agents.[4][5]

The biological profile of a succinimide derivative is heavily influenced by the nature of the substituents on both the nitrogen atom and the carbon backbone of the pyrrolidine-2,5-dione ring.[6] The topic of this guide, 3-chloro-N-(p-methoxyphenyl)succinimide, possesses two key modifications: a chloro group at the 3-position and a p-methoxyphenyl group on the imide nitrogen. These substituents are expected to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and interaction with biological targets.

This guide will delve into the most probable biological activities of 3-chloro-N-(p-methoxyphenyl)succinimide based on structure-activity relationships (SAR) established for analogous compounds. For each postulated activity, we will provide a detailed, step-by-step experimental workflow for its evaluation.

Postulated Biological Activity I: Anticonvulsant Effects

The N-substituted succinimide class is most famously associated with its anticonvulsant properties, particularly in the management of absence seizures.[7]

Mechanistic Rationale

The primary mechanism of action for the anticonvulsant effects of many N-substituted succinimides is the inhibition of low-voltage-activated (T-type) calcium channels in thalamic neurons.[7] These channels are instrumental in generating the characteristic 3-Hz spike-and-wave discharges observed during absence seizures. By blocking these channels, N-substituted succinimides decrease neuronal excitability and suppress seizure activity.[7] The nature of the N-substituent is a critical determinant of the potency and selectivity of these compounds as T-type calcium channel blockers.[7] The presence of an aryl group, such as the p-methoxyphenyl group in our target compound, is a common feature in many anticonvulsant succinimides.[8]

Experimental Workflow for Anticonvulsant Activity Screening

The following workflow outlines the key steps to evaluate the anticonvulsant potential of 3-chloro-N-(p-methoxyphenyl)succinimide.

Caption: Workflow for anticonvulsant activity screening.

Detailed Experimental Protocols

2.3.1. In Vitro: Patch-Clamp Electrophysiology

-

Objective: To determine the direct effect of 3-chloro-N-(p-methoxyphenyl)succinimide on T-type calcium channels.

-

Cell Line: Use a cell line stably expressing human CaV3.1, CaV3.2, or CaV3.3 channels (e.g., HEK-293 cells).

-

Procedure:

-

Culture the cells under standard conditions.

-

Prepare solutions of the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) in the appropriate extracellular recording solution.

-

Perform whole-cell patch-clamp recordings.

-

Hold the cell at a negative holding potential (e.g., -100 mV) to ensure the channels are in a closed state.

-

Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.

-

Perfuse the cells with the different concentrations of the test compound and record the corresponding changes in current amplitude.

-

Use a known T-type calcium channel blocker (e.g., ethosuximide or mibefradil) as a positive control.

-

-

Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value.

2.3.2. In Vivo: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

-

Objective: To assess the anticonvulsant activity in established animal models of generalized seizures.

-

Animal Model: Male ICR mice (20-25 g).

-

Procedure:

-

Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 25, 50, 100, 300 mg/kg).

-

After a set pre-treatment time (e.g., 30 or 60 minutes), subject the animals to either MES or scPTZ challenge.

-

MES Test: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes. Protection is defined as the absence of the tonic hind limb extension phase of the seizure.

-

scPTZ Test: Administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously. Protection is defined as the absence of clonic seizures for at least 30 minutes.

-

Include a vehicle control group and a positive control group (e.g., phenytoin for MES, ethosuximide for scPTZ).

-

-

Data Analysis: Determine the ED50 (median effective dose) for protection in each test.

2.3.3. In Vivo: Rotarod Test for Neurotoxicity

-

Objective: To evaluate potential motor impairment or neurotoxic effects of the compound.

-

Procedure:

-

Train mice to stay on a rotating rod (e.g., 6 rpm for 1 minute).

-

Administer the test compound at the same doses used in the efficacy studies.

-

At the time of peak effect, place the mice on the rotarod and record the time they are able to maintain their balance.

-

Neurotoxicity is indicated by the inability of the animal to remain on the rod for a predetermined time (e.g., 1 minute).

-

-

Data Analysis: Determine the TD50 (median toxic dose) and calculate the protective index (PI = TD50/ED50). A higher PI indicates a better safety profile.

Postulated Biological Activity II: Antimicrobial and Antifungal Effects

N-substituted succinimides have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10]

Mechanistic Rationale

The precise mechanism of antimicrobial action for succinimide derivatives is not fully elucidated and may vary depending on the specific substituent. Some proposed mechanisms include the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with microbial DNA synthesis.[11] The lipophilicity conferred by the N-aryl substituent can facilitate the compound's passage across microbial cell membranes.[10]

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial activity screening.

Detailed Experimental Protocols

3.3.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Procedure:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism without compound) and a negative control (broth only). Use standard antibiotics (e.g., ciprofloxacin) and antifungals (e.g., fluconazole) as reference compounds.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

3.3.2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

-

Objective: To determine the lowest concentration of the compound that kills the microorganism.

-

Procedure:

-

Following MIC determination, take an aliquot from the wells showing no visible growth.

-

Plate the aliquot onto an agar medium that does not contain the test compound.

-

Incubate the plates.

-

The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

-

Postulated Biological Activity III: Anticancer/Cytotoxic Effects

Several studies have highlighted the potential of N-substituted succinimides as anticancer agents, capable of inducing cell death in various cancer cell lines.[12][13]

Mechanistic Rationale

The anticancer mechanisms of succinimide derivatives can be multifaceted. Some derivatives have been shown to induce apoptosis (programmed cell death) through the activation of stress signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[7] The N-pyridinyl and N-quinolinyl substituted derivatives of succinimides have demonstrated cytotoxicity by inhibiting DNA synthesis.[11]

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for anticancer activity screening.

Detailed Experimental Protocols

4.3.1. MTT/MTS Assay for Cell Viability

-

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous cell line (e.g., HEK-293) to assess selectivity.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 48 or 72 hours.

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Plot the percentage of cell viability versus compound concentration and calculate the IC50 value.

4.3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Objective: To determine if the compound induces apoptosis.

-

Procedure:

-

Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

-

Stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Postulated Biological Activity IV: Anti-inflammatory and Analgesic Effects

Some N-substituted succinimides have been reported to possess anti-inflammatory and analgesic properties.[12]

Mechanistic Rationale

The anti-inflammatory mechanisms of succinimide derivatives are not as well-defined as their anticonvulsant actions. They may involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Experimental Workflow for Anti-inflammatory Screening

Caption: Workflow for anti-inflammatory activity screening.

Detailed Experimental Protocols

5.3.1. In Vitro: Lipopolysaccharide (LPS)-stimulated Macrophage Assay

-

Objective: To assess the compound's ability to inhibit the production of inflammatory mediators.

-

Cell Line: RAW 264.7 murine macrophages.

-

Procedure:

-

Pre-treat cells with the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure the concentration of nitric oxide (NO) in the culture supernatant using the Griess reagent.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

-

-

Data Analysis: Determine the IC50 for the inhibition of NO and cytokine production.

5.3.2. In Vivo: Carrageenan-induced Paw Edema

-

Objective: To evaluate the acute anti-inflammatory activity in an animal model.

-

Animal Model: Wistar rats (150-200 g).

-

Procedure:

-

Administer the test compound orally or i.p.

-

After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Use a standard anti-inflammatory drug (e.g., indomethacin) as a positive control.

-

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

Conclusion and Future Directions

While "Succinimide, 3-chloro-N-(p-methoxyphenyl)-" remains an under-investigated compound, the rich pharmacology of the N-substituted succinimide class provides a strong rationale for its systematic evaluation. This guide offers a comprehensive, step-by-step framework for researchers to explore its potential as an anticonvulsant, antimicrobial, anticancer, and anti-inflammatory agent. The proposed workflows, from initial in vitro screens to in vivo validation, are designed to be robust and informative. Positive results in any of these areas would warrant further investigation into the compound's mechanism of action, structure-activity relationships, and potential for therapeutic development. The journey from a synthesized molecule to a potential drug candidate is long and challenging, but the foundational screening outlined herein is the critical first step in unlocking the therapeutic promise of 3-chloro-N-(p-methoxyphenyl)succinimide.

References

- Synthesis and pharmacological activity of N-substituted succinimide analogs. (URL not available)

-

Synthesis and antimicrobial activity of new succinimides bearing different heterocycles. IJRPC. (URL: [Link])

-

Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. MDPI. (URL: [Link])

-

Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. PMC. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Some Succinimides (III). ResearchGate. (URL: [Link])

- Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Deriv

- [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)]. (URL not available)

-

N-phenyl and N-benzyl substituted succinimides: Preclinical evaluation for their antihypertensive effect and underlying mechanism. ResearchGate. (URL: [Link])

-

Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. PMC. (URL: [Link])

-

Preparation and Anticonvulsant Activity of Some Aryldialkylsuccinimides. Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Synthesis and anticonvulsant activity of new spirosuccinimides differently substituted at the imide nitrogen atom. PubMed. (URL: [Link])

-

Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. MDPI. (URL: [Link])

-

Synthesis and Anticonvulsant Properties of Some Derivatives of N-Methyl-2-phenylsuccinimide II. Research Solutions Pages. (URL: [Link])

-

SAR of Succinimides - Anticonvulsants. Pharmacy 180. (URL: [Link])

-

New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. PMC. (URL: [Link])

-

Research progress in biological activities of succinimide derivatives. PubMed. (URL: [Link])

-

Succinimide, 3-chloro-n-(p-methoxyphenyl)- (C11H10ClNO3). PubChem. (URL: [Link])

-

Research progress in biological activities of succinimide derivatives. ResearchGate. (URL: [Link])

-

Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. PMC. (URL: [Link])

-

The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide. PubMed. (URL: [Link])

Sources

- 1. Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijrpc.com [ijrpc.com]

- 10. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Succinimide, 3-chloro-N-(p-methoxyphenyl)-: Synthesis, Properties, and Predicted Biological Activity

Foreword: Navigating the Landscape of Novel Succinimide Derivatives

To our fellow researchers, scientists, and pioneers in drug development, this technical guide ventures into the synthesis and projected biological profile of a novel succinimide derivative: Succinimide, 3-chloro-N-(p-methoxyphenyl)- . While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural motifs are deeply rooted in a class of compounds with a rich history in medicinal chemistry—the N-arylsuccinimides. These compounds have long been a focal point in the quest for effective anticonvulsant therapies.

This guide is structured to provide a comprehensive, field-proven perspective. We will not merely list facts; instead, we will delve into the causality behind experimental design, building upon established principles to propose a robust synthetic pathway and to predict the biological activity of our target compound. Every assertion and proposed protocol is grounded in authoritative scientific literature, ensuring a self-validating and trustworthy resource. Our objective is to equip you with the foundational knowledge and practical insights necessary to explore this promising area of research.

Introduction to the N-Arylsuccinimide Pharmacophore

The succinimide ring system is a cornerstone in the architecture of various biologically active molecules. Its derivatives are recognized for a wide spectrum of therapeutic applications, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities.[1] The N-substituted succinimides, in particular, have been extensively investigated as anticonvulsant agents.

The generally accepted pharmacophore model for anticonvulsant succinimides highlights several key features essential for their activity[2][3][4]:

-

A hydrophobic aryl group (Ar): This moiety is crucial for binding to the receptor, often a voltage-gated ion channel.

-

A hydrogen-bond accepting domain: The two carbonyl groups of the succinimide ring serve as hydrogen bond acceptors.

-

A second hydrophobic region: This can be comprised of substituents on the succinimide ring or the aryl group.

Our target molecule, 3-chloro-N-(p-methoxyphenyl)succinimide, incorporates these key features, making it a compelling candidate for investigation as a novel central nervous system (CNS) active agent. The presence of a chlorine atom at the 3-position of the succinimide ring and a methoxy group on the N-phenyl ring are expected to modulate its physicochemical properties and biological activity.

Proposed Synthetic Pathway

The synthesis of 3-chloro-N-(p-methoxyphenyl)succinimide can be logically approached in a two-step sequence. This strategy involves the initial formation of the N-arylsuccinimide core, followed by the selective chlorination at the 3-position of the succinimide ring. This approach is favored over the coupling of p-anisidine with a pre-chlorinated succinic acid derivative, which could present challenges with regioselectivity and side reactions.

Sources

- 1. Synthesis, anticonvulsant activity and 5-HT1A/5-HT7 receptors affinity of 1-[(4-arylpiperazin-1-yl)-propyl]-succinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Pharmacophore in Designing Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sips.org.in [sips.org.in]

- 4. Application of pharmacophore models for the design and synthesis of new anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

"Succinimide, 3-chloro-N-(p-methoxyphenyl)-" theoretical properties prediction

Title: Theoretical Properties Prediction of 3-chloro-N-(p-methoxyphenyl)succinimide: A Computational Guide

Executive Summary This technical guide provides a comprehensive theoretical analysis of 3-chloro-N-(p-methoxyphenyl)succinimide (IUPAC: 3-chloro-1-(4-methoxyphenyl)pyrrolidine-2,5-dione). Targeting researchers in medicinal chemistry and pharmacology, this document synthesizes Quantum Chemical (DFT) profiling, physicochemical property prediction, and ADMET modeling. The molecule represents a functionalized N-aryl succinimide scaffold, exhibiting potential as a covalent modifier of serine hydrolases or an anticonvulsant agent.

Part 1: Molecular Architecture & Synthetic Context

1.1 Structural Basis The molecule consists of a succinimide (pyrrolidine-2,5-dione) core substituted at the nitrogen (N1) with a p-methoxyphenyl group and at the alpha-carbon (C3) with a chlorine atom.

-

Chirality: The C3 carbon is a chiral center, resulting in two enantiomers (R and S). Theoretical predictions often assume a racemate unless stereoselective synthesis is employed.

-

Conformation: Steric repulsion between the succinimide carbonyls and the phenyl ring ortho-hydrogens typically forces the phenyl ring to twist out of the imide plane (dihedral angle

).

1.2 Theoretical Synthesis Pathway To ground the theoretical properties in reality, we model the synthesis via the hydrochlorination of N-(p-methoxyphenyl)maleimide. This route establishes the electrophilic character of the precursor and the nucleophilic susceptibility of the product.

Part 2: Quantum Chemical Profile (DFT Analysis)

2.1 Computational Methodology For high-fidelity prediction of electronic properties, the following Density Functional Theory (DFT) protocol is recommended as a standard:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311G(d,p) (Triple-zeta quality with polarization functions for accurate description of the Cl atom and lone pairs).

-

Solvation Model: PCM (Polarizable Continuum Model) using Water or DMSO to mimic physiological environments.

2.2 Electronic Descriptors

-

HOMO/LUMO Gap: The energy gap (

) indicates chemical hardness. A lower gap suggests higher reactivity. The p-methoxy group (electron-donating) raises the HOMO energy, potentially making the aromatic ring susceptible to oxidative metabolism. -

Molecular Electrostatic Potential (MEP):

-

Negative Regions (Red): Localized on the two Carbonyl oxygens (H-bond acceptors).

-

Positive Regions (Blue): Localized on the p-methoxy methyl hydrogens and the succinimide ring protons.

-

Reactivity: The C3-Cl bond creates a

-hole, making C3 electrophilic and susceptible to nucleophilic displacement (S_N2) by biological thiols (e.g., Glutathione).

-

Part 3: Physicochemical & ADMET Profiling

3.1 Physicochemical Properties (In Silico) The following values are predicted based on consensus QSPR models (e.g., SwissADME, Molinspiration) for the target structure.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 239.66 g/mol | Optimal for oral bioavailability (< 500). |

| LogP (Consensus) | 2.1 - 2.5 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~46.6 Ų | High BBB permeability predicted (< 90 Ų). |

| H-Bond Acceptors | 3 (2 C=O, 1 O-Me) | Good receptor interaction potential. |

| H-Bond Donors | 0 | Lacks NH donors (N is substituted). |

| Solubility (LogS) | -3.2 (Moderately Soluble) | May require co-solvents (DMSO/PEG) for in vitro assays. |

3.2 ADMET (Pharmacokinetics)

-

Absorption: High gastrointestinal absorption is predicted due to the favorable LogP and low molecular weight.

-

Distribution: The compound is expected to cross the Blood-Brain Barrier (BBB), making it a candidate for CNS targets (anticonvulsant activity).

-

Metabolism:

-

Site 1: O-demethylation of the p-methoxy group by CYP2D6 or CYP3A4 to form the phenol metabolite.

-

Site 2: Hydrolysis of the succinimide ring by amidases.

-

Site 3: Glutathione conjugation displacing the Chlorine atom (detoxification pathway).

-

-

Toxicity:

-

Alert: The alpha-halo ketone/amide motif is a structural alert for alkylating activity. This suggests potential for skin sensitization or hepatotoxicity if the Cl is too labile.

-

Part 4: Target Identification & Molecular Docking

4.1 Predicted Biological Targets Based on the N-aryl succinimide scaffold, two primary biological mechanisms are proposed:

-

Anticonvulsant Activity: Modulation of T-type Calcium Channels or GABA-A receptors. The lipophilic p-methoxyphenyl group aids in penetrating the CNS.

-

Enzyme Inhibition: Serine Hydrolases. The succinimide ring can undergo ring-opening upon nucleophilic attack by the active site Serine hydroxyl, especially if activated by the electron-withdrawing Chlorine.

4.2 Molecular Docking Protocol To validate these targets, the following docking workflow is recommended:

4.3 Mechanism of Action (Hypothetical) In the case of enzyme inhibition, the mechanism involves the nucleophilic attack of a catalytic residue (Ser-OH or Cys-SH) onto one of the succinimide carbonyl carbons. The Chlorine atom at C3 exerts an inductive effect (-I), increasing the electrophilicity of the adjacent carbonyl, thereby facilitating the ring-opening or displacement reaction.

References

-

Boumrah, Y. et al. (2016). Combining DFT and QSAR result for predicting the biological activity of the phenylsuccinimide derivatives. Journal of Chemical and Pharmaceutical Research. Link

-

Kpotin, G. et al. (2016). Theoretical Study of Coordination of Succinimide, of N-hydroxosuccinimide and of Their Deprotonated Forms. International Research Journal of Pure and Applied Chemistry. Link

-

Popsavin, M. et al. (2025). Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes. MDPI Molecules. Link

-

Hsu, K. et al. (2020).[1] Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes. PMC (NIH). Link

-

BenchChem. (2025).[2] An In-depth Technical Guide to the Reactivity of Maleimide and Carboxylic Acid Groups. Link

Sources

Methodological & Application

Application Note & Protocols: High-Purity Isolation of 3-chloro-N-(p-methoxyphenyl)succinimide

Introduction

3-chloro-N-(p-methoxyphenyl)succinimide is a halogenated N-aryl succinimide derivative. Compounds within this class serve as important intermediates and building blocks in organic synthesis, particularly in the development of agrochemicals and novel pharmaceutical agents.[1] The presence of the reactive N-Cl bond (in related N-halosuccinimides) or the potential for nucleophilic substitution at the 3-position, combined with the electronic properties of the p-methoxyphenyl group, makes this scaffold versatile for creating more complex molecular architectures.

The purity of such an intermediate is paramount, as trace impurities can lead to undesirable side reactions, reduced yields, and complications in downstream applications, including high-throughput screening and drug development workflows. This guide provides a detailed overview of robust, field-proven methodologies for the purification of 3-chloro-N-(p-methoxyphenyl)succinimide, ensuring high purity and batch-to-batch consistency for research and development applications.

Physicochemical Properties & Strategic Overview

A thorough understanding of the compound's physical properties is essential for designing an effective purification strategy.[2] While specific experimental data for this exact compound is not widely published, properties can be inferred from structurally similar N-aryl succinimides and chlorinated organic molecules.

Table 1: Estimated Physicochemical Properties of 3-chloro-N-(p-methoxyphenyl)succinimide

| Property | Estimated Value / Characteristic | Rationale & Impact on Purification |

| Molecular Formula | C₁₁H₁₀ClNO₃ | --- |

| Molecular Weight | 240.65 g/mol | Affects molar calculations for reagents and yields. |

| Appearance | Off-white to light yellow solid | Color may indicate the presence of impurities; purification aims for a white crystalline solid. |

| Polarity | Moderately Polar | The succinimide and methoxy groups confer polarity, while the chlorinated phenyl ring adds non-polar character. This balance is key for chromatographic separation. |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), acetone, ethyl acetate; sparingly soluble in alcohols (ethanol, methanol); likely insoluble in water and non-polar solvents (hexane). | Crucial for selecting appropriate solvents for recrystallization and chromatography.[3][4] |

| Thermal Stability | Expected to be stable at moderate temperatures but may decompose near its melting point. | Avoidance of excessive heat during purification steps like solvent evaporation is critical.[5] |

Overall Purification Strategy

The optimal purification workflow depends on the nature and quantity of impurities present in the crude material. A typical strategy involves a primary bulk purification step followed by a secondary high-purity polishing step if required.

Caption: General purification workflow for 3-chloro-N-(p-methoxyphenyl)succinimide.

Protocol 1: Recrystallization from an Ethanol/Water System

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired compound and impurities at varying temperatures.[6] For N-aryl succinimides, alcoholic solvents are often effective.[1][7]

Scientific Principle

The ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor upon crystallization). This protocol uses a two-solvent system, where the compound is soluble in ethanol but insoluble in water, to precisely control the saturation point.[8]

Detailed Step-by-Step Methodology

-

Dissolution: Place the crude 3-chloro-N-(p-methoxyphenyl)succinimide (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a stir bar. Add the minimum volume of hot ethanol (start with ~20-30 mL) required to fully dissolve the solid with gentle heating (on a hot plate, ~70-80 °C).

-

Rationale: Using the absolute minimum amount of hot solvent is critical for maximizing the recovery yield.[8] An excess of solvent will keep more of the product dissolved even after cooling.

-

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Rationale: Pre-warming the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.

-

-

Induce Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise to the hot, clear ethanolic solution while stirring until a persistent cloudiness (turbidity) appears. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

-

Rationale: This process brings the solution to its exact saturation point. The water acts as an anti-solvent, reducing the overall solubility of the organic compound.

-

-

Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Subsequently, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

-

Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

-

-

Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals (the "filter cake") with a small amount of ice-cold 20% ethanol-water solution.

-

Rationale: Washing with an ice-cold solvent mixture removes any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.

-

-

Drying: Dry the purified crystals under vacuum. The purity can be assessed by melting point analysis (a sharp, high melting point indicates high purity) and Thin-Layer Chromatography (TLC).

Protocol 2: Flash Column Chromatography

For removing impurities with similar solubility profiles or for achieving the highest possible purity (>99%), flash column chromatography is the preferred method.[9] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[10]

Scientific Principle

Silica gel is a highly polar stationary phase. Non-polar compounds have weak interactions with the silica and are eluted quickly by a non-polar mobile phase. Polar compounds interact more strongly with the silica and require a more polar mobile phase to be eluted. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be separated based on their relative polarities.

Workflow for Method Development and Execution

Caption: Standard workflow for developing and running flash column chromatography.

Detailed Step-by-Step Methodology

-

Solvent System Selection (TLC): On a silica gel TLC plate, spot the crude material. Develop several plates using different ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate, EtOAc). A good starting point is 4:1 Hexane:EtOAc. The ideal system will show the desired product with a Retention Factor (Rf) of ~0.3-0.4, well-separated from any impurities.

-

Column Packing: Select an appropriate size column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude sample. Pack the column using the selected eluent system (e.g., 4:1 Hexane:EtOAc) as a slurry ("wet packing") to ensure a homogenous, bubble-free column bed.[9]

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent mixture.

-

Wet Loading: Directly apply this solution carefully to the top of the silica bed.

-

Dry Loading (Preferred): Add a small amount of silica gel to the dissolved sample solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

-

Rationale: Dry loading often results in better separation and sharper bands, as it prevents issues with solvent effects from the loading solution.

-

-

Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or air line) to achieve a steady flow. Collect the eluting solvent in fractions (e.g., in test tubes).

-

Fraction Analysis: Spot each collected fraction on a TLC plate and develop it to identify which fractions contain the pure product.

-

Isolation: Combine the fractions containing only the pure product. Remove the solvent using a rotary evaporator. The resulting solid should be a highly pure form of 3-chloro-N-(p-methoxyphenyl)succinimide.

Purity Assessment and Validation

No purification protocol is complete without a robust method for validating the final product's purity.

-

Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity. A pure compound should appear as a single spot.

-

Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.

-

Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for analyzing chlorinated organic compounds, providing both retention time data for purity assessment and mass spectral data for identity confirmation.[11][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of any proton- or carbon-containing impurities.

Safety and Handling

-

Solvent Safety: Work in a well-ventilated fume hood. Organic solvents such as dichloromethane, hexane, and ethyl acetate are flammable and have associated health risks.

-

Compound Handling: While specific toxicity data is unavailable, it is prudent to treat 3-chloro-N-(p-methoxyphenyl)succinimide as a potentially hazardous chemical. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Glassware: Ensure all glassware is properly cleaned and dried to prevent contamination.[10] For sensitive reactions leading to the crude product, flame-drying glassware under an inert atmosphere may be necessary.[14]

References

-

ResearchGate. (2014). How to purify/recrystallize N-chlorosuccinimide?. Available at: [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

-

HELCOM. (n.d.). Guidelines on the determination of chlorinated hydrocarbons in sediment. Available at: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

International Journal of Chemical and Physical Sciences. (n.d.). One Pot Green Synthesis of N- substituted Succinimide. Available at: [Link]

-

Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. (n.d.). Available at: [Link]

-

PubMed. (1970). Design of a column for the gas chromatographic analysis of chlorinated hydrocarbon pesticides. Available at: [Link]

-

Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Available at: [Link]

- Google Patents. (n.d.). CN102887852A - Preparation method of N-(p-methoxyphenyl)maleimide.

-

Semantic Scholar. (2012). Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K. Available at: [Link]

- Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.

-

SciELO Colombia. (2016). Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures. Available at: [Link]

-

LCGC North America. (2012). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. Available at: [Link]

-

MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Available at: [Link]

-

ResearchGate. (2025). Physical and structural studies of N-carboxymethyl- and N-(p-methoxyphenyl)-3-hydroxy-2-methyl-4-pyridinone. Available at: [Link]

-

BLOOM TECH. (n.d.). N chlorosuccinimide solubility. Available at: [Link]

-

Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Available at: [Link]

-

International Journal of Scientific Research and Management. (2023). Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. Available at: [Link]

-

MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-(3-Chlorophenyl)succinimide. Available at: [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]

Sources

- 1. ijcps.org [ijcps.org]

- 2. physchemres.org [physchemres.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. suru-chem.com [suru-chem.com]

- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 6. mt.com [mt.com]

- 7. N-(3-Chlorophenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. orgsyn.org [orgsyn.org]

- 10. OBPS Repository [repository.oceanbestpractices.org]

- 11. Design of a column for the gas chromatographic analysis of chlorinated hydrocarbon pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Topic: Analytical Methodologies for Succinimide, 3-chloro-N-(p-methoxyphenyl)-

An Application Note and Protocol Guide for Researchers

Introduction and Compound Profile

Succinimide, 3-chloro-N-(p-methoxyphenyl)- is a substituted succinimide derivative. The succinimide ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with anticonvulsant, anti-inflammatory, and antineoplastic activities. The introduction of a chlorine atom and a p-methoxyphenyl group suggests potential for unique biological activity and presents specific challenges and opportunities for analytical characterization.

Accurate and precise analytical methods are paramount for ensuring purity, stability, and quality during the research and development lifecycle. This guide provides the foundational methodologies to achieve these analytical goals.

Compound Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO₃ | PubChem[1] |

| Molecular Weight | 239.65 g/mol | PubChem[1] |

| Monoisotopic Mass | 239.03493 Da | PubChem[1] |

| Predicted XlogP | 1.4 | PubChem[1] |

| Structure | ||

| PubChem[1] |

The molecule's moderate polarity and the presence of a strong UV-absorbing chromophore (the p-methoxyphenyl group) make it an excellent candidate for analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Its halogenated nature also opens the possibility of analysis by Gas Chromatography (GC) coupled with selective detectors, provided the compound exhibits sufficient thermal stability.

General Analytical Workflow

A systematic approach is crucial for reliable analysis. The following workflow outlines the logical progression from sample handling to final data interpretation.

Caption: General workflow for the analysis of Succinimide, 3-chloro-N-(p-methoxyphenyl)-.

Chromatographic Method Development

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the recommended primary technique for purity assessment and quantification due to its versatility and the compound's structural features. The p-methoxyphenyl group will provide strong UV absorbance, enabling sensitive detection.

Causality Behind Experimental Choices:

-

Column: A C18 stationary phase is selected as the initial choice due to its hydrophobic nature, which is well-suited for retaining the moderately nonpolar target molecule (Predicted XlogP: 1.4)[1].

-

Mobile Phase: A gradient of a weak acid in water and an organic solvent (acetonitrile or methanol) is proposed. Acetonitrile often provides better peak shapes and lower backpressure. The acid (e.g., 0.1% formic acid) is crucial for protonating any residual silanols on the column and ensuring consistent ionization of the analyte, leading to sharper, more symmetrical peaks[2].

-

Detector: A Diode Array Detector (DAD) is superior to a simple UV detector. It allows for the acquisition of the full UV spectrum of the analyte peak, which can be used to confirm identity and assess peak purity against co-eluting impurities. Based on studies of similar N-arylsuccinimides, the absorption maximum is expected in the 200-400 nm range[3]. An initial monitoring wavelength of 254 nm is a robust starting point.

-

Instrumentation & Consumables:

-

HPLC system with gradient pump, autosampler, column oven, and DAD.

-

Column: Zorbax XDB C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

-

Chromatographic Conditions (Starting Point):

| Parameter | Recommended Setting |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm (Acquire spectra from 200-400 nm) |

| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% B (Equilibration) |

-

Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

-

Sample Solution (0.1 mg/mL): Prepare a sample solution at a target concentration of 0.1 mg/mL in the diluent. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary[4].

-

-

Validation Parameters (Self-Validating System):

-

Specificity: Inject the diluent, a standard, and a sample solution. The analyte peak in the sample should have the same retention time and a comparable UV spectrum to the standard.

-

Linearity: Prepare a series of standards (e.g., 5, 25, 50, 100, 150 µg/mL). Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Precision (Repeatability): Inject the working standard six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

-

Accuracy (Recovery): Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identification and for detecting volatile or semi-volatile impurities. Its utility depends on the thermal stability and volatility of the analyte. Given the presence of a chlorine atom, GC with an Electron Capture Detector (GC-ECD) could also be an ultra-sensitive option for trace analysis, though MS provides definitive structural information[5][6].

Causality Behind Experimental Choices:

-

Technique Selection: The choice between HPLC and GC is critical. A preliminary thermogravimetric analysis (TGA) can determine if the compound degrades at temperatures required for GC analysis.

Caption: Decision logic for selecting the primary chromatographic method.

-

Instrumentation & Consumables:

-

Instrumental Parameters (Starting Point):

| Parameter | Recommended Setting |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial: 80 °C, hold 2 minRamp: 15 °C/min to 290 °CHold: 10 min at 290 °C |

| MS Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50 - 450 m/z |

-

Data Interpretation:

-

The resulting mass spectrum should be evaluated for the molecular ion peak (M⁺) at m/z ≈ 239. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible for the molecular ion and any chlorine-containing fragments, providing strong evidence for the compound's identity.

-

Spectroscopic Characterization Methods

Spectroscopy is essential for unambiguous structural confirmation, complementing the data from chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation. For Succinimide, 3-chloro-N-(p-methoxyphenyl)-, ¹H and ¹³C NMR will provide a complete picture of the molecular skeleton.

-

¹H NMR Predictions:

-

Aromatic Region: The p-substituted methoxyphenyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets around 6.9-7.4 ppm.

-

Succinimide Ring: The protons on the succinimide ring will form an ABX spin system. The proton at the chiral center (C3, attached to Cl) will appear as a doublet of doublets (dd) around 4.5-5.0 ppm. The two diastereotopic methylene protons (C4) will appear as two separate doublet of doublets between 2.8-3.5 ppm[9][10][11].

-

Methoxy Group: A sharp singlet integrating to 3 protons will be observed around 3.8 ppm[12].

-

-

¹³C NMR Predictions:

-

Carbonyls: Two distinct signals for the imide carbonyls will be present in the downfield region (170-180 ppm)[10].

-

Aromatic Carbons: Four signals are expected for the p-methoxyphenyl ring, including the ipso-carbon attached to the nitrogen and the oxygen-bearing carbon.

-

Aliphatic Carbons: Three signals for the succinimide ring carbons and one for the methoxy group carbon (~55 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of key functional groups within the molecule.

-

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Functional Group & Vibration |

| ~3050-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch |

| ~1770 & ~1700 | C=O Asymmetric & Symmetric Stretch (Imide) |

| ~1600, ~1510 | C=C Aromatic Ring Stretch |

| ~1250 | C-O-C Asymmetric Stretch (Aryl Ether) |

| ~1180 | C-N Stretch |

| ~750-650 | C-Cl Stretch |

The two carbonyl bands are highly characteristic of the succinimide ring system[13].

High-Resolution Mass Spectrometry (HRMS)

For definitive confirmation of the elemental composition, HRMS is indispensable. The experimentally measured exact mass should be compared to the theoretical exact mass.

-

Theoretical Mass [M+H]⁺: 240.04221

-

Acceptance Criterion: The measured mass should be within ± 5 ppm of the theoretical mass. This provides high confidence in the assigned molecular formula, C₁₁H₁₀ClNO₃[1][12].

Conclusion

While direct, published analytical methods for Succinimide, 3-chloro-N-(p-methoxyphenyl)- are not currently available, a robust analytical strategy can be confidently developed by applying established principles for related chemical structures. This guide proposes RP-HPLC with DAD detection as the primary tool for quantification and purity analysis, supported by GC-MS for identity confirmation and volatile impurity profiling. A full suite of spectroscopic techniques, including NMR, FTIR, and HRMS, is necessary for unambiguous structural verification. The protocols and parameters provided herein serve as a comprehensive and scientifically-grounded starting point for researchers to develop and validate methods tailored to their specific needs, ensuring data integrity and advancing their research objectives.

References

-

ResearchGate. (n.d.). Absorption maxima of the investigated succinimides in the selected solvents. Retrieved from [Link]

-

MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]

-

R Discovery. (2019, June 5). Conformational, spectroscopic (FT-IR, FT-Raman, and UV-Vis), and molecular docking studies of N-(2-hydroxyethyl) succinimide. Retrieved from [Link]

-

PubChem. (n.d.). Succinimide, 3-chloro-n-(p-methoxyphenyl)-. Retrieved from [Link]

-

PMC. (n.d.). Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]

-

Chromatography Online. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2017, November 9). (PDF) Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Retrieved from [Link]

-

PubMed. (2017, November 21). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). H NMR Chemical Shift(ä) for Succinimide Derivatives and Their Oxides. Retrieved from [Link]

-

Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Retrieved from [Link]

-

MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

-

MDPI. (2024, July 16). Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat. Retrieved from [Link]

-

Scholars Middle East Publishers. (2019, July 30). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Retrieved from [Link]

-

Agilent. (n.d.). Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. Retrieved from [Link]

Sources

- 1. PubChemLite - 36342-13-9 (C11H10ClNO3) [pubchemlite.lcsb.uni.lu]

- 2. lcms.cz [lcms.cz]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. gcms.cz [gcms.cz]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. discovery.researcher.life [discovery.researcher.life]

In Vitro Assay Development and Validation Protocol for Succinimide, 3-chloro-N-(p-methoxyphenyl)-

Application Note & Technical Protocol

Introduction & Causal Rationale

Succinimide, 3-chloro-N-(p-methoxyphenyl)- (also known as 3-chloro-1-(4-methoxyphenyl)pyrrolidine-2,5-dione) represents a highly specialized class of electrophilic chemical probes. In the landscape of targeted covalent inhibitors (TCIs), N-substituted succinimides and maleimides have been extensively evaluated as selective covalent modifiers for enzymes possessing reactive cysteines, such as monoglyceride lipase (MGL)[1].

While traditional maleimides react rapidly via Michael addition, the presence of the 3-chloro substituent on the succinimide ring alters the reaction trajectory. The 3-chloro-succinimide moiety serves as a highly tunable electrophilic warhead, capable of undergoing nucleophilic substitution or elimination-addition with protein thiols[2]. The p-methoxyphenyl group provides essential lipophilicity for cellular permeability and acts as a strong UV chromophore for analytical tracking.

The Causality of Assay Design: To develop this compound into a viable drug lead or chemical probe, researchers must establish a self-validating cascade of assays. We cannot simply test the compound in cells and assume efficacy. We must first prove its intrinsic chemical reactivity (to rule out pan-assay interference), confirm its 1:1 binding stoichiometry on the target protein, and finally validate its target engagement in a complex cellular proteome.

Fig 1. Mechanism of covalent target modification and downstream validation workflow.

Assay 1: Biochemical Thiol-Reactivity (Ellman’s Assay)

Objective: Determine the intrinsic chemical reactivity (half-life,

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a 10 mM stock of Succinimide, 3-chloro-N-(p-methoxyphenyl)- in anhydrous DMSO. Prepare a 1 mM solution of reduced glutathione (GSH) in 100 mM Sodium Phosphate buffer (pH 7.4).

-

Reaction Initiation: In a 96-well clear-bottom plate, mix 100 µM of the compound with 1 mM GSH (final concentrations) in the phosphate buffer.

-

Incubation & Quenching: Incubate at 37°C. At predetermined time points (0, 15, 30, 60, 120, and 240 minutes), transfer a 50 µL aliquot to a new well containing 50 µL of 2 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Readout: DTNB reacts with the remaining unreacted GSH to produce TNB, which absorbs strongly at 412 nm. Measure absorbance using a microplate reader.

-

Data Analysis: Plot the natural log of remaining GSH concentration versus time. The slope of the linear regression represents the pseudo-first-order rate constant (

), from which the half-life (

Assay 2: Intact Protein Mass Spectrometry

Objective: Verify the formation of a 1:1 covalent adduct between the compound and the target protein. Causality: Enzymatic inhibition assays can yield false positives due to compound aggregation or protein denaturation. Intact MS provides definitive, self-validating proof that the compound covalently modifies the protein with exact stoichiometry, matching the mass of the probe minus the leaving group (HCl). Rapid dilution experiments and MS are critical for confirming irreversible inhibition[3].

Step-by-Step Protocol:

-

Protein Preparation: Dilute the recombinant target protein to 2 µM in MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Avoid buffers with primary amines (Tris) or strong nucleophiles (DTT, BME).

-

Labeling: Add 20 µM of Succinimide, 3-chloro-N-(p-methoxyphenyl)- (1% final DMSO) to the protein solution. Incubate for 1 hour at room temperature.

-

Desalting: Remove unreacted probe using a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with Ammonium Acetate buffer.

-

LC-MS Analysis: Inject the sample onto an LC-ESI-TOF mass spectrometer using a C4 analytical column. Run a rapid gradient (5-95% Acetonitrile with 0.1% Formic Acid over 10 minutes).

-

Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope into a zero-charge intact mass. Look for a mass shift of +203.06 Da (Mass of compound [239.53] - HCl[36.46]).

Assay 3: Cellular Target Engagement via Competitive ABPP

Objective: Confirm that the compound permeates living cells and selectively engages its target in the presence of the cellular proteome. Causality: A probe that works in a biochemical assay may fail in cells due to poor permeability, efflux pumps, or sequestration by intracellular GSH. Competitive Activity-Based Protein Profiling (ABPP) uses a broad-spectrum fluorescent probe to visualize the target; if our succinimide compound has already covalently bound the target, it will block the fluorescent probe from binding, resulting in a loss of fluorescence (competition).

Fig 2. Step-by-step workflow for cellular target engagement using competitive ABPP.

Step-by-Step Protocol:

-

Cell Treatment: Seed HEK293T cells (or relevant disease cell line) in 6-well plates. Treat with vehicle (DMSO) or varying concentrations of the succinimide probe (0.1, 1, 10, 50 µM) for 2 hours at 37°C.

-

Lysis: Wash cells with cold PBS. Lyse cells using probe sonication in PBS containing protease inhibitors (EDTA-free). Clarify by centrifugation at 100,000 x g for 45 minutes.

-

Fluorescent Labeling: Adjust proteome concentration to 2 mg/mL. Add 1 µM of a reactive cysteine-directed fluorescent probe (e.g., Iodoacetamide-Rhodamine) for 1 hour at room temperature protected from light.

-

Gel Electrophoresis: Quench the reaction with 4X Laemmli buffer (containing SDS, but NO reducing agents like DTT, to preserve the adduct). Boil for 5 mins and resolve proteins on a 10% SDS-PAGE gel.

-

Imaging: Scan the gel on a fluorescence flatbed scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for Rhodamine. Quantify the dose-dependent disappearance of the target protein band to calculate the cellular

.

Quantitative Data Presentation

To ensure rigorous validation, all experimental metrics must be documented and compared against standard reference compounds (e.g., standard N-phenylmaleimide).

| Assay Metric | Target Parameter | Expected Range for 3-Chloro-Succinimide | Interpretation |

| GSH Half-Life ( | Intrinsic Reactivity | 120 - 300 minutes | Optimal stability; avoids non-specific pan-alkylation. |

| Binding Stoichiometry | Specificity (Intact MS) | 1.0 (Single Adduct) | Confirms specific targeting of the catalytic/reactive cysteine. |

| Biochemical | In Vitro Potency | 0.5 - 5.0 µM | High affinity and rapid covalent bond formation[1]. |

| Cellular | Target Engagement | 2.0 - 15.0 µM | Confirms cell permeability and target engagement in situ. |

Conclusion

The development of heterocyclic scaffolds, including substituted succinimides and oxadiazoles, remains a critical framework in modern drug discovery due to their bioisosteric properties and tunable reactivity[4]. By strictly adhering to this self-validating triad of assays—intrinsic reactivity, intact mass stoichiometry, and cellular target engagement—researchers can confidently advance Succinimide, 3-chloro-N-(p-methoxyphenyl)- from a raw chemical entity to a validated covalent probe.

References

-

Matuszak N, Muccioli GG, Labar G, Lambert DM. "Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors." Journal of Medicinal Chemistry, 2009.

-

Biernacki K, Daśko M, Ciupak O, Kubiński K, Rachon J, Demkowicz S. "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Pharmaceuticals, 2020.

-

White J. "Photochemical Synthesis of Functionalised Cyclobutanes." University of Bristol Explore Bristol Research, 2022.

Sources

- 1. farm.ucl.ac.be [farm.ucl.ac.be]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. Synthesis and in vitro evaluation of N-substituted maleimide derivatives as selective monoglyceride lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Utility of 3-Chloro-N-(p-methoxyphenyl)succinimide: A Guide for Researchers

Introduction

In the landscape of modern organic synthesis, the development of versatile intermediates is a cornerstone of innovation, particularly in the realm of drug discovery and materials science.[1][2] "Succinimide, 3-chloro-N-(p-methoxyphenyl)-" (also known as 3-chloro-1-(4-methoxyphenyl)pyrrolidine-2,5-dione) represents a potentially valuable, albeit not extensively documented, intermediate. Its structure combines a reactive chlorosuccinimide core with an electron-rich N-aryl substituent, suggesting a wide range of synthetic possibilities. The succinimide moiety is a privileged scaffold in medicinal chemistry, and the introduction of a chlorine atom at the 3-position provides a handle for further functionalization. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and potential applications of this intermediate, drawing upon established principles of organic chemistry and data from analogous systems.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C11H10ClNO3 | PubChem[3] |

| Monoisotopic Mass | 239.03493 Da | PubChem[3] |

| Predicted XlogP | 1.4 | PubChem[3] |

| SMILES | COC1=CC=C(C=C1)N2C(=O)CC(C2=O)Cl | PubChem[3] |

| InChI | InChI=1S/C11H10ClNO3/c1-16-8-4-2-7(3-5-8)13-10(14)6-9(12)11(13)15/h2-5,9H,6H2,1H3 | PubChem[3] |

Proposed Synthesis of 3-Chloro-N-(p-methoxyphenyl)succinimide

A plausible and efficient two-step synthetic route to the title compound is proposed, commencing with the formation of the corresponding N-arylsuccinimide, followed by selective chlorination. This approach is advantageous as it avoids the handling of potentially unstable 3-chlorosuccinic anhydride.

Step 1: Synthesis of N-(p-methoxyphenyl)succinimide

The initial step involves the condensation of p-anisidine with succinic anhydride to form N-(p-methoxyphenyl)succinamic acid, which is then cyclized to the desired imide. This is a well-established method for the synthesis of N-substituted succinimides.[4]

Protocol 1: Synthesis of N-(p-methoxyphenyl)succinimide

Materials:

-

p-Anisidine

-

Succinic anhydride

-

Anhydrous toluene (or other suitable solvent like diethyl ether)

-

Acetic anhydride

-

Anhydrous sodium acetate

Procedure:

-

Formation of N-(p-methoxyphenyl)succinamic acid:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine (1.0 eq.) in anhydrous toluene.

-

To this solution, add succinic anhydride (1.05 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The product, N-(p-methoxyphenyl)succinamic acid, will precipitate out of the solution.

-

Filter the solid precipitate, wash with cold toluene, and dry under vacuum. The product is typically used in the next step without further purification.

-

-

Cyclization to N-(p-methoxyphenyl)succinimide:

-

In a clean, dry round-bottom flask, combine the N-(p-methoxyphenyl)succinamic acid (1.0 eq.), acetic anhydride (2.0-3.0 eq.), and anhydrous sodium acetate (0.2 eq.).

-

Heat the mixture to reflux (approximately 100-120 °C) for 2-3 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove acetic acid and sodium acetate, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure N-(p-methoxyphenyl)succinimide.

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Step 2: Chlorination of N-(p-methoxyphenyl)succinimide